N-methyl-1-(pyridin-4-yl)methanamine
Description
Overview of N-methyl-1-(pyridin-4-yl)methanamine in Contemporary Chemical Research
This compound is a chemical compound featuring a pyridine (B92270) ring substituted at the 4-position with a methylaminomethyl group. This secondary amine is a versatile building block in the synthesis of more complex organic molecules. Its structural attributes make it a subject of interest in various fields of chemical research, including medicinal chemistry, coordination chemistry, and the development of agrochemicals.
The compound is utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Researchers are actively exploring its potential therapeutic applications, particularly in the development of new drugs. In biological studies, it is investigated for its potential activities and its role as a ligand that can interact with specific biological receptors and enzymes.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6971-44-4 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Liquid |
| Synonyms | 4-(Methylaminomethyl)pyridine, N-Methyl-4-pyridinemethanamine, methyl(pyridin-4-ylmethyl)amine |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comcymitquimica.comchemicalbook.com
Significance of Pyridine-Containing Amines in Organic and Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that appears in a vast number of biologically active compounds, including vitamins, coenzymes, and alkaloids. semanticscholar.orgrsc.org Its presence is crucial in numerous FDA-approved drugs. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts unique chemical properties, such as basicity, water solubility, and the ability to form hydrogen bonds. semanticscholar.orgrsc.org These characteristics are highly desirable in drug design as they can significantly influence a molecule's pharmacokinetic properties. nih.gov
Pyridine moieties can act as bioisosteres for amines, amides, and other nitrogen-containing heterocycles, making them valuable for modifying and optimizing drug candidates. semanticscholar.orgresearchgate.net The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its reactivity, making it susceptible to nucleophilic substitution, which is a key reaction in the synthesis of functionalized derivatives. pharmaguideline.comnih.govwikipedia.org
Amines, as a functional group, are ubiquitous in pharmaceuticals, contributing to the basicity of many drugs and enabling the formation of salts, which often improves solubility and stability. The combination of a pyridine ring and an amine group, as seen in this compound, creates a versatile scaffold for medicinal chemists to explore new therapeutic agents. nih.govnih.gov
Table 2: Examples of Medicinally-Active Pyridine Derivatives
| Drug Name | Therapeutic Use |
|---|---|
| Isoniazid | Antitubercular |
| Abiraterone | Anticancer |
| Omeprazole | Antiulcer (Proton Pump Inhibitor) |
| Amlodipine | Antihypertensive (Calcium Channel Blocker) |
| Atazanavir | Antiviral (HIV) |
| Imatinib | Anticancer (Kinase Inhibitor) |
This table provides examples of the diverse applications of the pyridine scaffold in medicine. nih.gov
Scope of the Academic Research Review
This article provides a focused review of the chemical compound this compound. The scope is strictly limited to the scientific literature pertaining to its chemical properties, synthesis, and its applications as a building block in chemical research. The review will detail common synthetic routes and analyze its chemical reactivity. Furthermore, it will survey its documented uses in the synthesis of more complex molecules and its role in various research contexts. This review is intended for a scientific audience and will present a concise summary of the current state of knowledge regarding this specific compound.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-8-6-7-2-4-9-5-3-7/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBWGFKLIBQQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220000 | |
| Record name | N-Methylpyridine-4-methylamine | |
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Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-44-4 | |
| Record name | N-Methyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-44-4 | |
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| Record name | N-Methylpyridine-4-methylamine | |
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| Record name | 6971-44-4 | |
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| Record name | N-Methylpyridine-4-methylamine | |
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| Record name | N-methylpyridine-4-methylamine | |
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| Record name | N-METHYLPYRIDINE-4-METHYLAMINE | |
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Synthetic Methodologies for N Methyl 1 Pyridin 4 Yl Methanamine
Reductive Amination Protocols
Reductive amination is a widely employed and efficient method for synthesizing N-methyl-1-(pyridin-4-yl)methanamine. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.com Another variation starts with a primary amine and reacts it with a carbonyl source to add a methyl group.
A common pathway in reductive amination utilizes 1-(pyridin-4-yl)methanamine as the starting precursor. cymitquimica.com This primary amine serves as the foundational structure to which a methyl group is added. An alternative, related strategy begins with pyridine-4-carboxaldehyde, which is first reacted with methylamine (B109427) to generate an intermediate imine (a Schiff base). This imine is subsequently reduced in situ to yield the final this compound product.
When starting with 1-(pyridin-4-yl)methanamine, formaldehyde (B43269) is the typical reagent used to introduce the methyl group. The reaction proceeds through the formation of an intermediate imine between the primary amine of the precursor and the formaldehyde. This imine is then selectively reduced to form the desired secondary amine. wikipedia.org This specific type of reductive amination, using formaldehyde and a reducing agent, is a well-established method for the N-methylation of amines. wikipedia.org
The choice of reducing agent is critical for the selective reduction of the imine intermediate without affecting the pyridine (B92270) ring or other functional groups. Commonly used reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Sodium Borohydride (NaBH₄): A versatile and common reducing agent capable of reducing the imine intermediate. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): Often preferred due to its milder nature and its specific ability to reduce imines and iminium ions more rapidly than aldehydes or ketones, which minimizes side reactions. masterorganicchemistry.com
Catalytic Hydrogenation: An alternative method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the imine.
These reducing agents provide the hydride (H⁻) necessary to convert the C=N double bond of the imine to a C-N single bond, completing the synthesis of the secondary amine. wikipedia.org
The efficiency and yield of the reductive amination process are significantly influenced by the reaction conditions. Optimization involves careful selection of the solvent, operating temperature, and duration of the reaction.
| Parameter | Conditions | Rationale |
| Solvent | Methanol (B129727) (MeOH), Tetrahydrofuran (THF) | These solvents are effective at dissolving the reactants and intermediates without interfering with the reaction. |
| Temperature | 20 °C to 80 °C | The reaction can often proceed at room temperature, though gentle heating may be applied to increase the reaction rate. |
| Reaction Time | 12 to 24 hours | The duration is typically set to ensure the complete formation and subsequent reduction of the imine intermediate. |
Under optimized conditions, reductive amination protocols can achieve high yields, often reported to be above 80% after purification.
Alkylation Reactions of 1-(Pyridin-4-yl)methanamine Derivatives
Direct alkylation provides an alternative synthetic route to this compound. This method involves the direct attachment of a methyl group to the nitrogen atom of the precursor, 1-(pyridin-4-yl)methanamine.
This approach utilizes potent methylating agents to form the C-N bond. The reaction involves the nucleophilic attack of the primary amine on the electrophilic methyl group of the alkylating agent.
Methylating Agents: Common reagents for this purpose include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄).
Reaction Conditions: The alkylation is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the acid generated during the reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used. The reaction often requires heating to proceed at a reasonable rate.
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Time | Yield |
| 1-(Pyridin-4-yl)methanamine | Methyl Iodide or Dimethyl Sulfate | K₂CO₃ | DMF | ~80 °C | ~16 hours | ~49% |
While this method is direct, it can sometimes lead to over-alkylation, producing a tertiary amine as a byproduct. Therefore, careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine. masterorganicchemistry.com
Influence of Basic Conditions (e.g., Potassium Carbonate)
The synthesis of this compound can be achieved through the N-alkylation of 1-(pyridin-4-yl)methanamine with a suitable methylating agent. In this reaction, the choice of base is crucial for promoting the desired methylation and achieving a good yield. Potassium carbonate (K₂CO₃) is a commonly employed base in this context due to its mild nature, ready availability, and favorable solubility in polar aprotic solvents. researchgate.netlookchem.com
The primary role of potassium carbonate is to act as a proton scavenger, deprotonating the primary amine of 1-(pyridin-4-yl)methanamine to increase its nucleophilicity. This enhanced nucleophilicity facilitates the subsequent attack on the methylating agent (e.g., methyl iodide or dimethyl sulfate), leading to the formation of the desired N-methylated product. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is advantageous as it can dissolve both the amine substrate and the inorganic base, creating a homogeneous reaction environment. researchgate.net
Elevated temperatures, typically around 80 °C, are often used to drive the reaction to completion within a reasonable timeframe, which is generally in the range of 16 hours. While potassium carbonate is effective, the reaction conditions can be optimized by exploring other bases. For instance, stronger bases might lead to faster reaction rates but could also increase the risk of side reactions, such as over-alkylation to form the quaternary ammonium (B1175870) salt. The selection of the base is therefore a critical parameter in balancing reaction efficiency and selectivity.
Below is a table summarizing typical conditions for the N-alkylation of 1-(pyridin-4-yl)methanamine using potassium carbonate:
| Parameter | Condition | Rationale |
| Starting Material | 1-(pyridin-4-yl)methanamine | The primary amine to be methylated. |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Provides the methyl group for the alkylation. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the amine to enhance nucleophilicity. researchgate.netlookchem.com |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that dissolves reactants. researchgate.net |
| Temperature | ~80 °C | Increases the reaction rate to ensure completion. |
| Reaction Time | ~16 hours | Typical duration for the reaction to proceed to completion. |
Advanced Synthetic Strategies and Process Development
Beyond the direct alkylation approach, more advanced synthetic strategies are being explored to improve the efficiency, sustainability, and scalability of this compound synthesis.
Adaptations from Related Pyridine and Amine Systems
The synthesis of functionalized pyridines is a broad area of research, and methodologies developed for other pyridine isomers or related amine systems can often be adapted for the synthesis of this compound. One prominent example is the use of reductive amination. This method involves the reaction of pyridine-4-carboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org This approach is highly versatile and can be applied to a wide range of aldehydes and amines.
Another adaptable strategy involves the modification of pre-existing pyridine rings. For instance, synthetic routes developed for the functionalization of pyridine-2-carboxylic acids could potentially be modified for 4-substituted pyridines. nih.gov Multicomponent reactions, which allow for the construction of complex molecules in a single step, are also gaining traction. The Bohlmann-Rahtz pyridine synthesis, for example, could be conceptually adapted to produce highly substituted pyridines that could then be converted to the target compound. researchgate.net
Emerging Green Synthesis Approaches
In line with the principles of green chemistry, there is a growing interest in developing more environmentally friendly methods for the synthesis of this compound. Reductive amination is often considered a greener alternative to traditional N-alkylation as it avoids the use of potentially hazardous alkylating agents and can often be performed in a one-pot reaction, which minimizes waste. wikipedia.orgacsgcipr.org
Microwave-assisted synthesis is another emerging green technology that can be applied to the synthesis of pyridine derivatives. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. mdpi.comresearchgate.net This technique has been successfully used for the synthesis of various heterocyclic compounds and could be adapted for the synthesis of this compound. mdpi.com
Flow chemistry represents a further advancement in green synthesis. uc.pt By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scale-up. rsc.org This technology has been applied to the synthesis of various heterocycles, including pyridines, and offers a promising avenue for the efficient and sustainable production of this compound. mdpi.com
Scalability Considerations in Process Development
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that need to be addressed during process development. For the synthesis of this compound, key considerations include the cost and availability of starting materials, reaction efficiency, product purity, and process safety.
When considering scalability, the choice of synthetic route is critical. While a multi-step synthesis might be feasible in the lab, a more convergent and high-yielding route is generally preferred for industrial production to minimize costs and waste. Process optimization is also crucial to maximize the yield and purity of the final product. This may involve fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading.
The development of a robust and scalable work-up and purification procedure is also essential to ensure the final product meets the required quality standards. For instance, a process that avoids chromatographic purification is highly desirable for large-scale production due to the associated costs and solvent consumption. The use of flow chemistry can also address some of the challenges of scalability by allowing for a more controlled and efficient production process. researchgate.net
Chemical Reactivity and Transformation Pathways of N Methyl 1 Pyridin 4 Yl Methanamine
Oxidation Reactions
The secondary amine and the pyridine (B92270) ring in N-methyl-1-(pyridin-4-yl)methanamine are both susceptible to oxidation under appropriate conditions, leading to the formation of carbonyl compounds or N-oxides.
Formation of N-methyl-1-(pyridin-4-yl)methanone
The oxidation of the secondary amine in this compound can yield the corresponding amide, N-methyl-1-(pyridin-4-yl)methanone. This transformation typically requires the use of specific oxidizing agents that can selectively target the carbon-nitrogen bond adjacent to the pyridine ring. While specific experimental data for the direct oxidation of this compound to its methanone (B1245722) derivative is not extensively detailed in publicly available literature, analogous transformations of similar benzylaminic structures suggest the feasibility of this reaction. Common oxidizing agents for such conversions include permanganates, dichromates, and certain catalytic systems.
Table 1: Plausible Conditions for the Oxidation to N-methyl-1-(pyridin-4-yl)methanone
| Oxidizing Agent | Solvent | Temperature (°C) | Potential Yield (%) |
|---|---|---|---|
| Potassium permanganate | Acetone/Water | 0 - 25 | Moderate |
| Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | Good |
Note: The data in this table is hypothetical and based on general oxidation reactions of similar secondary amines. Specific experimental validation for this compound is required.
N-Oxide Derivative Formation
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine derivatives and is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a carboxylic acid. youtube.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.
Table 2: General Conditions for Pyridine N-Oxide Formation
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0 - 25 | > 90 |
Reduction Reactions
The pyridine ring and the secondary amine functionality of this compound can also undergo reduction, leading to the formation of alcohols or further derivatized amines.
Conversion to N-methyl-1-(pyridin-4-yl)methanol
The reduction of the pyridine ring in this compound can lead to the formation of N-methyl-1-(piperidin-4-yl)methanamine, while the reduction of a potential precursor, N-methyl-1-(pyridin-4-yl)methanone, would yield N-methyl-1-(pyridin-4-yl)methanol. The direct reduction of the amine function itself is not a standard transformation. However, if one considers the reduction of the corresponding imine formed in situ from pyridine-4-carboxaldehyde and methylamine (B109427), a common synthetic route to the title compound, the product is this compound. The reduction of a carbonyl group to an alcohol is a fundamental transformation in organic chemistry.
Should N-methyl-1-(pyridin-4-yl)methanone be available, its reduction to N-methyl-1-(pyridin-4-yl)methanol can be readily achieved using various reducing agents.
Table 3: Potential Reagents for the Reduction of N-methyl-1-(pyridin-4-yl)methanone
| Reducing Agent | Solvent | Temperature (°C) | Plausible Yield (%) |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727)/Ethanol | 0 - 25 | High |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | 0 - 35 | High |
Note: This data is based on general carbonyl reduction principles.
Preparation of Other Amine Derivatives
The secondary amine functionality of this compound serves as a key site for the preparation of other amine derivatives through reactions such as reductive amination. By reacting this compound with aldehydes or ketones in the presence of a reducing agent, a variety of N-substituted derivatives can be synthesized.
Table 4: Reductive Amination for the Synthesis of Tertiary Amines
| Aldehyde/Ketone | Reducing Agent | Solvent | Product |
|---|---|---|---|
| Formaldehyde (B43269) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N,N-dimethyl-1-(pyridin-4-yl)methanamine |
| Acetone | Sodium cyanoborohydride | Methanol | N-isopropyl-N-methyl-1-(pyridin-4-yl)methanamine |
Substitution Reactions
The secondary amine of this compound is nucleophilic and can readily participate in substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides. These reactions provide straightforward routes to tertiary amines and amides, respectively.
N-alkylation introduces a new alkyl group onto the nitrogen atom, forming a tertiary amine. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of substituents. Similarly, N-acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Table 5: Examples of Substitution Reactions
| Electrophile | Reagent/Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, Acetonitrile (B52724), reflux | N,N-dimethyl-1-(pyridin-4-yl)methanamine |
| Benzyl bromide | Triethylamine, THF, 25°C | N-benzyl-N-methyl-1-(pyridin-4-yl)methanamine |
| Acetyl chloride | Pyridine, Dichloromethane, 0°C | N-methyl-N-(pyridin-4-ylmethyl)acetamide |
Cross-Coupling and Functionalization Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com While this compound itself is not a direct substrate for Suzuki coupling, its halogenated derivatives are excellent precursors for this transformation. For instance, a bromo- or chloro-substituted pyridine ring on this scaffold can be coupled with a wide range of aryl or vinyl boronic acids or their esters. researchgate.net
This methodology allows for the introduction of diverse substituents onto the pyridine core. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst is often critical for achieving high yields and good selectivity. This approach is a cornerstone for creating libraries of structurally diverse compounds based on the this compound scaffold.
| Component | Example | Purpose |
| Pyridine Substrate | 2-Bromo-4-((methylamino)methyl)pyridine | Electrophilic partner with a leaving group |
| Boron Reagent | Phenylboronic acid | Nucleophilic partner providing the new C-group |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates reaction |
Table 2: Typical Components and Conditions for Suzuki Coupling of a Halogenated Pyridine Analog.
Beyond the reactions mentioned, the structure of this compound can be diversified through various functional group interconversions. These transformations allow for the fine-tuning of the molecule's properties.
Acylation of the Amine: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This changes the electronic and steric properties of the nitrogen substituent.
Oxidation: The secondary amine can be oxidized to form nitrones or other oxidized nitrogen species, although this can be challenging without affecting the pyridine ring. The benzylic carbon is also susceptible to oxidation under certain conditions.
Pyridine N-Oxidation: The pyridine ring nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution patterns and modifying its coordination properties.
C-H Functionalization: Direct C-H functionalization of the pyridine ring is a modern strategy to introduce new substituents without pre-installing a leaving group. researchgate.netrsc.org This can be achieved using various transition-metal-catalyzed methods, allowing for the installation of alkyl, aryl, or other functional groups at specific positions on the pyridine ring. nih.govnih.gov
These interconversions provide a broad toolkit for chemists to modify the this compound scaffold, enabling the synthesis of a wide array of derivatives.
Advanced Spectroscopic and Analytical Characterization of N Methyl 1 Pyridin 4 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within N-methyl-1-(pyridin-4-yl)methanamine.
Proton NMR Chemical Shift Analysis (Pyridinyl, Methylene (B1212753), N-Methyl Protons)
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three types of protons in the molecule: those on the pyridine (B92270) ring, the methylene bridge, and the N-methyl group. The pyridinyl protons, being attached to an aromatic and electron-deficient ring system, are deshielded and resonate in the downfield region of the spectrum, typically appearing as doublets between δ 7.3 and 8.5 ppm. The two protons on the methylene (-CH₂-) group are adjacent to both the pyridine ring and the nitrogen atom, leading to a chemical shift in the range of δ 3.6–3.7 ppm. The three protons of the N-methyl (-CH₃) group are the most shielded, resonating further upfield at approximately δ 2.2–2.3 ppm.
The chemical shifts are summarized in the table below.
| Proton Type | Functional Group | Chemical Shift (δ, ppm) |
| Pyridinyl | Ar-H | 7.3 - 8.5 |
| Methylene | -CH ₂- | 3.6 - 3.7 |
| N-Methyl | -N-CH ₃ | 2.2 - 2.3 |
Carbon-13 NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For pyridine and its derivatives, the carbon atoms directly bonded to the electronegative nitrogen atom (C2 and C6) are typically found at around 150 ppm, while the other ring carbons (C3, C5, and C4) resonate at slightly different fields. testbook.com In this compound, a signal for a pyridine carbon has been reported at δ 158.70 ppm. The carbon of the N-methyl group is found significantly upfield, with a reported chemical shift of δ 42.91 ppm. The methylene carbon and the other pyridine carbons can be assigned based on comparison with similar structures and predictive models.
A summary of key ¹³C NMR chemical shifts is provided in the table below.
| Carbon Type | Functional Group | Chemical Shift (δ, ppm) |
| Pyridinyl Carbon | C =N | ~158.7 |
| Pyridinyl Carbon | Ar-C | ~124 - 150 testbook.com |
| Methylene Carbon | -C H₂- | Not explicitly reported |
| N-Methyl Carbon | -N-C H₃ | 42.91 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and basic molecules like this compound. This method typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. Given the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol , the ESI-MS spectrum is expected to show a prominent base peak corresponding to the [M+H]⁺ ion at an m/z value of approximately 123. chemicalbook.com This confirms the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion, serving as a powerful confirmation of the molecular formula. For the [M+H]⁺ ion of this compound (C₇H₁₁N₂⁺), the calculated theoretical exact mass is 123.0922. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present in the compound. An FTIR spectrum for this compound has been recorded, providing a basis for its vibrational analysis. nih.gov
The key vibrational modes expected for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups are expected just below 3000 cm⁻¹.
C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring are found in the 1600–1400 cm⁻¹ region.
C-N Stretching: The stretching vibration for the C-N bonds of the amine and the methylene bridge linkage would be expected in the fingerprint region, generally between 1250 and 1020 cm⁻¹.
N-H Bending: If the secondary amine is protonated (e.g., as a hydrochloride salt), a characteristic N-H bending vibration would be observed around 1600-1500 cm⁻¹.
These absorption bands collectively provide strong evidence for the presence of the pyridinyl and N-methylmethanamine functionalities within the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the pyridine ring, which acts as a chromophore. The pyridine ring exhibits characteristic absorption bands in the UV region. The substitution on the pyridine ring, in this case, the methylaminomethyl group at the 4-position, can influence the position and intensity of these absorption maxima (λmax).
While specific experimental UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the absorption characteristics can be inferred from similar pyridine derivatives. Pyridine itself shows absorption bands around 250-260 nm. The presence of an alkylamino substituent can cause a slight shift in these bands. The absorption spectrum of the related compound, pyridin-4-ylmethanamine, is noted to change upon interaction with other amines, indicating a frequency shift effect. biosynth.com Theoretical studies and experimental data on analogous compounds suggest that the electronic transitions are typically of the π → π* and n → π* type, originating from the aromatic system and the nitrogen lone pair electrons.
Table 1: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Solvent |
|---|---|---|
| λmax 1 | ~255 - 265 nm | Ethanol or Methanol (B129727) |
Note: The data in this table is estimated based on the spectral properties of similar 4-substituted pyridine compounds.
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for separating this compound from impurities and confirming its identity by its retention behavior.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. sigmaaldrich.commdpi.com Reversed-phase HPLC (RP-HPLC) is commonly utilized for pyridine derivatives. researchgate.net The basic nature of the amine functional groups in the target molecule can lead to peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanol (B1196071) groups. chromforum.org To achieve good peak shape and resolution, specific columns with low silanol activity or end-capping are preferred. chromforum.org The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water, with additives like formic acid or trifluoroacetic acid to improve peak symmetry and ensure the analyte is in a consistent protonated state. helixchrom.com
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 5% to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a definitive tool for identity confirmation. sigmaaldrich.commdpi.comnih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar and basic compounds like this compound. The mass spectrometer then detects the protonated molecular ion [M+H]⁺. For this compound (C₇H₁₀N₂), the expected exact mass is 122.0844 g/mol , leading to an [M+H]⁺ ion at m/z 123.0922. cymitquimica.com This technique provides high specificity and can be used to identify and quantify the compound even in complex mixtures. nih.gov
Table 3: Typical LC-MS Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 LC or equivalent mdpi.com |
| Column | Zorbax SB-Phenyl, 3.5 µm, 4.6 x 150 mm researchgate.net |
| Mobile Phase | A: 0.1% Ammonium (B1175870) Formate in WaterB: Methanol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |
| Monitored Ion | [M+H]⁺, m/z 123.09 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, improved resolution, and greater sensitivity. sigmaaldrich.commdpi.com The principles of separation are similar to HPLC, but the enhanced efficiency makes UPLC particularly suitable for high-throughput analysis and for resolving closely related impurities. A UPLC method for this compound would employ sub-2 µm particle columns, such as a BEH C18, and optimized mobile phases to achieve rapid and efficient separation. researchgate.net
Table 4: Illustrative UPLC Method Parameters
| Parameter | Condition |
|---|---|
| System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm researchgate.net |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Detection | UV (PDA) and/or Mass Spectrometry (MS) |
| Run Time | < 5 minutes |
Elemental Analysis for Compositional Verification
Table 5: Elemental Composition of this compound (C₇H₁₀N₂)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 68.81% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 8.25% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 22.94% |
| Total | | | | 122.171 | 100.00% |
Medicinal Chemistry and Biological Activity of N Methyl 1 Pyridin 4 Yl Methanamine
Therapeutic Applications and Drug Development Potential
The diverse mechanisms of action of N-methyl-1-(pyridin-4-yl)methanamine derivatives translate into a broad potential for therapeutic applications, particularly in oncology, infectious diseases, and inflammatory conditions.
Derivatives incorporating the pyridine (B92270) scaffold have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and disrupting mitochondrial function in tumor cells. ijsat.org Studies have reported that novel pyridine and pyridone compounds can inhibit the proliferation of human liver (HepG2) and breast (MCF-7) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov The mechanism involves the induction of G2/M cell cycle arrest and apoptosis, mediated by the upregulation of p53 and JNK. nih.gov
Another novel pyridine derivative, compound H42, showed potent activity against ovarian cancer cell lines (A2780 and SKOV3), also with low micromolar IC₅₀ values. nih.gov Its mode of action includes the induction of apoptosis, intracellular ROS, and DNA damage. nih.gov Furthermore, α-aminophosphonates containing a pyridine ring have been shown to inhibit DRP-1-mediated mitochondrial fission, leading to apoptosis while exhibiting lower cytotoxicity against normal human cells compared to conventional chemotherapeutics like doxorubicin. nih.gov
Anticancer Activity of Pyridine Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver) | 4.5 ± 0.3 µM | nih.gov |
| Compound H42 | SKOV3 (Ovarian) | 0.87 μM (72h) | nih.gov |
| Compound H42 | A2780 (Ovarian) | 5.4 μM (72h) | nih.gov |
The pyridine-methanamine scaffold is a promising foundation for developing new antimicrobial and particularly antitubercular agents. A key target in Mycobacterium tuberculosis is the essential inner membrane protein MmpL3. nih.govmdpi.com Pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors, exhibiting significant activity against the Mtb H37Rv strain with MIC values as low as 0.0156 μg/mL. nih.gov The inhibition of MmpL3 disrupts the transport of mycolic acids, which are vital for the integrity of the mycobacterial cell wall. nih.govnih.gov Other derivatives, such as those based on a 7-(pyridine-4-yl)-indolizine structure, have also shown promising activity against Mtb H37Rv. nih.gov
In the realm of antifungal agents, a critical target is the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and function of fungal cell membranes. nih.gov While direct studies on this compound are limited in this context, the development of aminomethyl-substituted lanosterol (B1674476) derivatives highlights a strategy for inhibiting this fungal-specific pathway. rsc.org
Antitubercular Activity of Pyridine Derivatives
| Compound Series | Target Organism | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| Pyridine-2-methylamine derivatives (e.g., Compound 62) | M. tuberculosis H37Rv | 0.0156 μg/mL (MIC) | nih.gov |
| 7-(pyridine-4-yl)-indolizine derivatives | M. tuberculosis H37Rv | <15 µM (MIC) | nih.gov |
| Substituted Benzamide Derivatives (e.g., Compound 6a) | M. tuberculosis H37Ra | 1.35 to 2.18 μM (IC₅₀) | rsc.org |
Derivatives containing a pyridine ring have also been explored for their potential to treat inflammation and pain. nih.govnih.gov New derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The mechanism for these compounds may be linked to their iron-chelating properties. nih.gov
In a different study, 2-[(Phenylthio)methyl]pyridine derivatives were shown to inhibit the dermal reverse passive Arthus reaction, an immune-complex-mediated inflammatory response, by reducing fluid exudate and the accumulation of white blood cells. nih.gov Additionally, a novel piperazine (B1678402) derivative demonstrated both anti-inflammatory and analgesic effects. It reduced paw edema and inflammatory cell migration in a pleurisy model by lowering levels of TNF-α and IL-1β. nih.gov The same compound also showed analgesic properties by decreasing abdominal writhing induced by acetic acid and reducing pain responses in the formalin test. nih.gov
Neurological and Central Nervous System Activities (e.g., Histamine (B1213489) Receptor Modulation, Serotonin (B10506) 5-HT1A Receptor Agonism)
The structural framework of this compound is a recognized "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to interact with a variety of biological targets within the central nervous system (CNS). nih.gov Its derivatives have shown significant potential in modulating key neurotransmitter systems, including histamine and serotonin pathways.
Histamine Receptor Modulation: The pyridine ring and the amine side chain are crucial features that allow derivatives of this compound to interact with histamine receptors. Histamine is a key neurotransmitter, and its receptors, particularly the H1 and H3 subtypes, are implicated in various neurological and psychiatric conditions. nih.govbiorxiv.orgresearchgate.net Modulation of these receptors can influence wakefulness, cognitive function, and neuronal excitability. biorxiv.org Research has focused on designing ligands based on the pyridin-4-ylmethanamine core to achieve selective antagonism or inverse agonism at these receptors for therapeutic benefit in CNS disorders. biorxiv.org
Serotonin 5-HT1A Receptor Agonism: The this compound moiety is a cornerstone in the development of agonists for the serotonin 5-HT1A receptor. nih.gov Agonism at this receptor is a well-established mechanism for producing anxiolytic and antidepressant effects. nih.govmdpi.com The structural characteristics of the pyridin-4-ylmethanamine scaffold allow for precise interactions with the 5-HT1A receptor binding site. nih.gov Structure-activity relationship (SAR) studies have demonstrated that this core is critical for high-affinity binding and functional agonism, leading to the investigation of numerous derivatives as potential treatments for depression and anxiety disorders. nih.govmdpi.com For example, a 4-pyridinyl derivative of a phenoxyethylamine series showed excellent affinity (pKi = 9.2) and agonist potency (pD2 = 8.83) for the 5-HT1A receptor. nih.gov
Enzyme Inhibition and Receptor Modulation (e.g., P2X7 Receptors, Cholinesterases, Monoamine Oxidase B)
The versatility of the this compound scaffold extends to its role in designing modulators for various enzymes and receptors implicated in neuroinflammation and neurodegeneration.
P2X7 Receptors: Derivatives incorporating the pyridin-4-ylmethanamine structure have been developed as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammatory processes. nih.govresearchgate.netmdpi.com For instance, the compound A438079, which is 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl) methyl) pyridine, is a known P2X7 receptor antagonist. nih.gov Chronic activation of P2X7 is linked to neuroinflammation and neuronal damage, making its antagonists a therapeutic target for conditions like glaucoma and chronic pain. nih.govnih.gov
Cholinesterases: In the context of Alzheimer's disease, inhibiting cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. The this compound core has been used to synthesize potent cholinesterase inhibitors. nih.gov These molecules are designed to fit into the active site of the enzymes, preventing the breakdown of the neurotransmitter acetylcholine (B1216132) and thereby enhancing cholinergic neurotransmission. nih.govnih.govdrugbank.com
Monoamine Oxidase B (MAO-B): Inhibition of monoamine oxidase B (MAO-B) is a key strategy in the treatment of Parkinson's disease, as it increases the availability of dopamine (B1211576) in the brain. nih.govparkinson.orgclinpgx.org The pyridin-4-ylmethanamine structure has served as a foundational element for creating selective MAO-B inhibitors. By blocking the MAO-B enzyme, these compounds prevent the degradation of dopamine, which can help alleviate the motor symptoms of Parkinson's disease. nih.govnih.gov
| Target | Activity | Associated Disease |
|---|---|---|
| P2X7 Receptors | Antagonism nih.govmdpi.com | Neuroinflammation, Chronic Pain nih.gov |
| Cholinesterases (AChE, BChE) | Inhibition nih.gov | Alzheimer's Disease |
| Monoamine Oxidase B (MAO-B) | Inhibition | Parkinson's Disease nih.gov |
Role as a Key Building Block in Pharmaceutical Synthesis
Beyond its direct biological activities, this compound is a critical intermediate and building block in the synthesis of complex pharmaceutical agents. cymitquimica.combiosynth.com Its chemical properties make it a valuable precursor for creating a diverse range of therapeutic molecules.
Synthesis of Complex Ligands Targeting Specific Receptors (e.g., CXCR4, Bacterial Riboswitches)
CXCR4 Antagonists: The CXCR4 receptor is a key player in cancer metastasis and HIV entry into cells. nih.gov this compound is used as a structural component in the synthesis of novel CXCR4 antagonists. The pyridinylmethylamine moiety is often incorporated into larger, more complex molecules designed to block the receptor with high potency and specificity, thereby inhibiting disease progression. nih.gov
Bacterial Riboswitches: Riboswitches are RNA elements that regulate bacterial gene expression and represent novel targets for antibiotics. The this compound scaffold has been employed in the synthesis of small molecules designed to bind to bacterial riboswitches, such as the flavin mononucleotide (FMN) riboswitch. nih.govnih.gov By binding to these RNA structures, the synthetic ligands can disrupt essential bacterial processes, offering a new mechanism for antibacterial therapy.
Precursor for Advanced Pharmaceutical Intermediates (e.g., Nilotinib, Imatinib)
This compound and its close chemical relatives are pivotal intermediates in the large-scale synthesis of several successful tyrosine kinase inhibitors used in oncology.
Nilotinib: This compound is a key structural component in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). asianpubs.orgchemicalbook.comnih.gov Various synthetic routes for Nilotinib utilize intermediates derived from or incorporating the pyridinylmethylamine framework to construct the final, complex drug molecule. google.commdpi.com
Imatinib: Imatinib, another critical tyrosine kinase inhibitor for CML, also features a pyridine and an N-methyl group in its structure. metu.edu.trnih.gov Synthetic pathways for Imatinib often involve intermediates that are structurally related to this compound. google.comgoogle.com The pyridine moiety is crucial for the drug's ability to bind to the target kinase and exert its therapeutic effect. researchgate.net
| Compound Name | Chemical Class / Role |
|---|---|
| This compound | Core Scaffold / Building Block |
| Histamine | Neurotransmitter |
| Serotonin | Neurotransmitter |
| A438079 (3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl) methyl) pyridine) | P2X7 Receptor Antagonist |
| Acetylcholine | Neurotransmitter |
| Dopamine | Neurotransmitter |
| Nilotinib | Tyrosine Kinase Inhibitor |
| Imatinib | Tyrosine Kinase Inhibitor |
Structure Activity Relationship Sar Studies of N Methyl 1 Pyridin 4 Yl Methanamine Derivatives
Influence of Pyridine (B92270) Ring Substitution Patterns
The substitution pattern on the pyridine ring is a critical determinant of the biological activity of N-methyl-1-(pyridin-4-yl)methanamine derivatives. The position of substituents and their electronic properties significantly modulate the interaction of these compounds with their biological targets.
Positional Effects on Biological Activity
The relative positions of the nitrogen atom within the pyridine ring and the aminomethyl side chain are crucial for biological activity. Studies on aminomethyl-pyridines as Dipeptidyl Peptidase IV (DPP-4) inhibitors have demonstrated that the substitution pattern is a key factor for inhibitory potency. nih.gov
For instance, derivatives with an aminomethyl group in the β-position relative to the ring nitrogen (as in 5-aminomethyl-pyridines) showed significantly higher activity, with IC50 values often below 50 μM. nih.gov In contrast, their regioisomers with the aminomethyl group in the α-position (as in 2- or 6-aminomethyl-pyridines) exhibited much lower potency, with IC50 values typically exceeding 50 μM. nih.gov Similarly, altering the position of an amide group from the α-position to the β-position relative to the aminomethyl moiety resulted in a loss of inhibitory activity, highlighting the importance of the spatial arrangement of key functional groups. nih.gov
In a different context, research on pyrazolo[1,5-a]pyrimidines as anti-mycobacterial agents showed that a 2-pyridinemethanamine side chain was optimal for activity, further emphasizing that positional isomers can have profoundly different biological effects. semanticscholar.org
Table 1: Effect of Aminomethyl Group Position on DPP-4 Inhibition
| Compound Class | Position of Aminomethyl Group | Relative Activity | IC50 Value (Exemplary) |
|---|---|---|---|
| 5-Aminomethyl-pyridines | β-position to ring nitrogen | High | < 50 μM |
| 2/6-Aminomethyl-pyridines | α-position to ring nitrogen | Low | > 50 μM |
| 3-Aminomethyl-pyridines | β-position to ring nitrogen (altered amide position) | Inactive | N/A |
Data synthesized from research on novel aminomethyl-pyridines as DPP-4 inhibitors. nih.gov
Impact of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the pyridine ring play a significant role in modulating the biological activity of this compound analogs. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the molecule's interaction with its target, often by altering the electron density of the pyridine ring and its ability to participate in key interactions like hydrogen bonding or π-π stacking.
In the design of NNN pincer-type ligands, a series of derivatives with substituents at the 4-position of the pyridine ring were synthesized to evaluate their electronic influence. nih.govrsc.org The study included EDGs like hydroxyl (-OH) and benzyloxy (-OBn) and EWGs such as chloro (-Cl) and nitro (-NO2). nih.govrsc.org It was found that EDGs tend to increase the electron density around the metal center in the resulting complexes. nih.govrsc.org Conversely, EWGs decrease electron density. For example, benzo semanticscholar.organnulen-7-amines with strong EWGs like -Cl or -NO2 showed very high affinity for the ifenprodil (B1662929) binding site of GluN2B subunit-containing NMDA receptors. nih.gov
Furthermore, studies on the conversion of 4-methoxypyridine (B45360) derivatives have shown that the presence of EWGs on the pyridine ring can favor certain reaction pathways, indicating their strong influence on the chemical properties of the ring system. researchgate.net The introduction of an electron-withdrawing cyano moiety has also been noted to improve the yields of palladium-catalyzed coupling reactions. nih.gov
Table 2: Electronic Influence of Substituents on the Pyridine Ring
| Substituent (at 4-position) | Group Type | Observed Effect |
|---|---|---|
| -OH | Electron-Donating | Increased electron density at metal center (in pincer complexes) |
| -OBn | Electron-Donating (NMR) / Withdrawing (XRD) | Demonstrated dual electronic properties |
| -Cl | Electron-Withdrawing | Decreased electron density; high affinity in some receptor systems |
| -NO2 | Electron-Withdrawing | Decreased electron density; high affinity in some receptor systems |
Data based on studies of NNN pincer-type ligands. nih.govrsc.org
Modifications of the Alkyl Amine Side Chain
Alterations to the N-methyl-1-methanamine side chain, including the introduction of different functional groups, changes in chain length, and branching, are pivotal in refining the SAR of these compounds.
Steric and Electronic Effects of Functional Groups
Modifying the functional groups on the alkyl amine side chain can profoundly impact steric hindrance and electronic distribution, thereby affecting binding affinity and selectivity. In the development of CXCR4 antagonists, the butylamine (B146782) side chain of a lead compound was replaced with various piperidinyl and piperazinyl alkylamine moieties. nih.gov
Homologation and Branching Effects
Systematically varying the length (homologation) and branching of the alkyl amine side chain is a classic strategy to probe the dimensions of a target's binding pocket. In the aforementioned study on CXCR4 antagonists, piperazine (B1678402) side chains with varying carbon linker lengths (e.g., ethyl vs. propyl) were synthesized. nih.gov The N-propyl piperazine series demonstrated improved off-target effects compared to analogs with shorter or longer linkers, suggesting an optimal chain length for fitting into the receptor binding site while avoiding clashes that could lead to off-target activity. nih.gov
Similarly, studies aimed at developing NMDA receptor antagonists involved the synthesis of homologous secondary amines by reacting a ketone intermediate with various primary amines, including those with phenylpropyl and phenylbutyl chains. nih.gov The results showed that the longer chain derivatives (phenylpropyl and phenylbutylamines) were the most active, indicating that extending the side chain allowed for additional beneficial interactions within the binding pocket. nih.gov
Heterocyclic Bioisosteres and Hybrid Molecule Design
Replacing the pyridine ring with other heterocyclic systems (bioisosteres) or combining the core scaffold with other pharmacophores to create hybrid molecules are advanced strategies to improve drug-like properties.
Bioisosteric replacement aims to substitute a core scaffold with another that retains similar steric and electronic properties while potentially improving aspects like metabolic stability, solubility, or patentability. In one study, an electron-deficient pyridine ring was envisaged as a bioisostere for chloro- or nitrobenzene (B124822) rings in a series of potent NMDA receptor antagonists. nih.gov However, the resulting pyridine-containing compounds showed a greater than 100-fold reduction in affinity, indicating that in this specific case, the pyridine ring was not a tolerated bioisosteric replacement. nih.gov This highlights that the success of bioisosteric substitution is highly context-dependent and not always predictable.
Hybrid molecule design involves covalently linking two or more pharmacophoric moieties to create a single molecule with a multi-target profile or enhanced activity at a single target. This approach is gaining traction in anticancer drug development. mdpi.com For instance, hybrid molecules integrating a purine (B94841) nucleus with a piperidine (B6355638) ring have been designed. mdpi.com In such a design, the purine scaffold can engage in hydrogen bonding and π-π stacking, while the piperidine moiety adds conformational flexibility and potential for ionic interactions. mdpi.com Applying this concept, the this compound scaffold could be incorporated into hybrid designs to combine its targeting ability with the therapeutic action of another agent, potentially leading to synergistic effects or novel mechanisms of action. mdpi.com
Exploration of Diverse Heterocyclic Frameworks
A key strategy in modifying the this compound scaffold is to introduce or alter heterocyclic rings within the molecule. This approach can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its three-dimensional shape, which governs how it binds to a target protein. nih.gov
Research into dipeptidyl peptidase-4 (DPP-4) inhibitors has demonstrated the critical importance of the substitution pattern on the pyridine ring. nih.gov A study systematically evaluated aminomethyl-pyridines and found that the placement of the aminomethyl group was a determining factor for inhibitory activity. Derivatives with the aminomethyl moiety in the β-position relative to the ring nitrogen (as in the 5-aminomethyl-pyridine series) showed potent inhibition, with IC50 values often below 50 μM. In contrast, regioisomers with the aminomethyl group in the α-position (2-aminomethyl-pyridines) were largely inactive, with IC50 values exceeding 50 μM. nih.gov Further optimization of the β-position series led to the identification of compounds with nanomolar potency. nih.gov
| Compound Series | Position of Aminomethyl Group | General Inhibitory Activity (IC50) |
|---|---|---|
| 4a-e | β-position (5-aminomethyl) | < 50 μM |
| 5a-d | α-position (2-aminomethyl) | > 50 μM |
Similarly, the fusion of the pyridine core with other heterocycles has yielded compounds with novel activities. In the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor M4 (M4), researchers explored pyrazol-4-yl-pyridine derivatives. nih.gov SAR studies on this series revealed that subtle chemical modifications around this hybrid core did not significantly alter binding affinity or cooperativity with the native ligand, acetylcholine. This suggests that the pyrazol-yl-pyridine framework itself provides a stable and effective scaffold for interacting with the allosteric site of the M4 receptor. nih.gov
Another example involves the synthesis of pyridine carboxamide and carbothioamide derivatives as potential urease inhibitors. By reacting various substituted pyridine carboxaldehydes with semicarbazide (B1199961) or thiosemicarbazide, researchers created a library of compounds. mdpi.com The inhibitory potential of these derivatives was found to be highly dependent on the nature and position of substituents on the pyridine ring. Notably, compounds Rx-6 and Rx-7 emerged as highly potent inhibitors. mdpi.com
| Compound | Name | Urease Inhibition (IC50) µM |
|---|---|---|
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 |
| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |
| Standard | Thiourea | 18.93 ± 0.004 |
Multi-targeting Approaches through Hybridization
The development of single molecules that can modulate multiple biological targets offers a promising strategy for treating complex, multifactorial diseases. nih.gov This multi-target-directed ligand (MTDL) approach involves creating hybrid molecules that combine structural features from different pharmacophores, each known to interact with a specific target.
A notable application of this strategy is in the design of potential treatments for Alzheimer's disease, where researchers have developed dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov In one study, a series of N-benzyl piperidine derivatives were designed by hybridizing a donepezil-like moiety (targeting AChE) with a scaffold known to inhibit HDACs. The resulting compounds were evaluated for their ability to inhibit both enzymes. The SAR studies revealed that the nature of the "cap" group and the length of the linker were critical for dual activity. Compounds d5 and d10 from this series demonstrated potent, balanced inhibition against both targets. nih.gov
| Compound | HDAC Inhibition (IC50) µM | AChE Inhibition (IC50) µM |
|---|---|---|
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
This hybridization approach has also been applied to create MAGL (monoacylglycerol lipase) inhibitors by combining benzylpiperidine and benzylpiperazine frameworks with various substituted pyridine rings. unisi.it The goal was to optimize interactions within the enzyme's active site. By systematically altering substituents on both the pyridine and central phenyl rings, researchers were able to develop potent and selective reversible inhibitors. unisi.it This highlights how the core structure derived from this compound can be integrated into larger, more complex molecules designed for multi-target engagement or enhanced selectivity.
Broader Research Applications of N Methyl 1 Pyridin 4 Yl Methanamine
Organic Synthesis Reagent and Intermediate
As a bifunctional molecule, N-methyl-1-(pyridin-4-yl)methanamine is a key intermediate in the synthesis of more complex chemical structures. Its pyridine (B92270) nitrogen offers a site for coordination, while the methylamino group can participate in various organic reactions. This dual reactivity makes it a valuable precursor in the creation of a diverse array of organic compounds.
The compound is particularly useful in medicinal chemistry as a foundational component for synthesizing ligands that can target specific biological receptors. For instance, it has been utilized as a building block in the development of ligands aimed at the CXCR4 receptor and bacterial riboswitches. The structural simplicity and modular nature of this compound allow for straightforward functionalization, rendering it an adaptable intermediate in the discovery of new drugs.
Furthermore, derivatives of this compound are instrumental in the synthesis of various bioactive molecules. For example, pyridine derivatives are core components in many pharmaceuticals and are actively studied in modern medicinal chemistry. Nitropyridine derivatives, which can be synthesized from precursors like this compound, are convenient starting materials for a wide range of heterocyclic systems that exhibit antitumor and antiviral activities.
Coordination Chemistry Ligand
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with metal ions. This property allows it to function as a ligand in coordination chemistry, forming stable complexes with various transition metals.
Synthesis of Metal Complexes
This compound and its derivatives are employed in the synthesis of a variety of metal complexes. These ligands can coordinate to metal centers through the pyridine nitrogen, and in some cases, the aminic nitrogen as well, leading to the formation of chelate rings and stable coordination compounds.
Transition metal complexes containing pyridine-type ligands have been extensively studied. jscimedcentral.com For instance, a series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared using a triazole ligand derived from a pyridine precursor. In these complexes, the ligand acts as a bidentate donor, coordinating to the metal ions through a sulfur atom and an amine group.
A study on the crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, a derivative of pyridin-4-ylmethanamine, highlights its role as a semi-rigid ditopic ligand in the synthesis of one-dimensional coordination polymers with metals like Zn(II), Mn(II), Co(II), and Cd(II). researchgate.net The conformation of the resulting polymeric structures is largely determined by the ligand. researchgate.net
Table 1: Examples of Metal Complexes with Pyridine-Containing Ligands
| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral (Square Planar for Cu(II)) | scirp.org |
| Zn(II), Mn(II), Co(II), Cd(II) | N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide | One-dimensional coordination polymers | researchgate.net |
| Cr(III), Ni(II), Cu(II) | 5-Aminomethyl- researchgate.netaneN4 | Octahedral or Square-based pyramidal | scirp.org |
Catalytic Applications in Transition Metal Systems
Transition metal complexes bearing pyridine-based ligands are not only of structural interest but also exhibit significant catalytic activity. These complexes are utilized in a variety of organic transformations, acting as catalysts to enhance reaction rates and selectivity.
For example, palladium(II) complexes with ligands analogous to this compound have been shown to be effective catalysts for the polymerization of methyl methacrylate. researchgate.net In one study, a palladium complex with a 4-methoxy-N-(pyridin-2-ylmethyl) aniline (B41778) ligand demonstrated high catalytic activity, yielding high molecular weight poly(methyl methacrylate). researchgate.net
Furthermore, nickel and palladium complexes featuring amine-pyridine ligands have been developed for olefin polymerization. mdpi.com The catalytic activity of these systems is influenced by the steric and electronic properties of the ligand. For instance, increasing the steric bulk on the bridging carbon between the pyridine and amine moieties can lead to more active catalysts. mdpi.com Crabtree's catalyst, a prominent example of a pyridine-containing transition metal complex, is widely used for hydrogenation reactions. wikipedia.org
Development of Functional Materials
The ability of this compound and its derivatives to form well-defined supramolecular assemblies and coordination polymers makes them valuable components in the development of functional materials. These materials can possess unique optical, electronic, or porous properties.
Research has shown that derivatives of N-(pyridin-4-yl)pyridin-4-amine can be intercalated into the layered structure of zirconium sulfophenylphosphonate. The arrangement of these molecules in the interlayer space, governed by hydrogen bonds, can lead to materials with potential applications in non-linear optics.
Additionally, the use of pyridine-containing ligands in the synthesis of porous organic polymers (POPs) has been explored. A magnetic porous organic polymer has been synthesized and applied as a catalyst in the creation of hybrid pyridine derivatives. nih.gov The resulting materials exhibit good thermal stability and a unique hexagonal morphology. nih.gov Such porous materials have potential applications in catalysis and adsorption. researchgate.net
Applications in Agrochemical Research
Pyridine-based compounds are of significant importance in the agrochemical industry, serving as the backbone for a variety of pesticides, including fungicides, insecticides, and herbicides. researchgate.net Methylpyridine derivatives, in particular, are key intermediates in the production of fourth-generation agrochemicals, which are characterized by high efficacy and low toxicity.
Derivatives of pyridin-4-ylmethanamine have been investigated for their insecticidal properties. In one study, several pyridine derivatives were synthesized and tested against the cowpea aphid, with some compounds exhibiting significantly higher insecticidal activity than the commercial insecticide acetamiprid. nih.gov
In the realm of fungicides, novel pyrimidin-4-amine derivatives containing a pyridin-2-yloxy substructure have been developed. One such compound, HNPC-A9229, displayed excellent fungicidal activities against various plant pathogens, with potency comparable or superior to commercial fungicides. researchgate.net Furthermore, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have been synthesized and shown to possess better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide |
| 4-methoxy-N-(pyridin-2-ylmethyl) aniline |
| poly(methyl methacrylate) |
| N-(pyridin-4-yl)pyridin-4-amine |
| zirconium sulfophenylphosphonate |
| acetamiprid |
| HNPC-A9229 |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides |
| fluconazole |
Future Research Directions and Challenges
Exploration of Novel and Sustainable Synthetic Pathways
The current synthesis of N-methyl-1-(pyridin-4-yl)methanamine and related compounds typically relies on established methods such as reductive amination and nucleophilic substitution. evitachem.com A common route involves the reductive amination of pyridine-4-carboxaldehyde with methylamine (B109427), using reducing agents like sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Another approach is the nucleophilic substitution of a precursor like 4-(chloromethyl)pyridine (B78701) with methylamine. evitachem.comchemicalbook.com
While effective, these methods present opportunities for improvement in terms of sustainability and efficiency. Future research will likely focus on developing greener synthetic alternatives. Key areas of exploration include:
Catalysis: Investigating more efficient and recyclable catalysts for reductive amination to minimize waste and reduce reliance on expensive metals.
Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and increase yield, which is crucial for large-scale synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and increase yields for analogous compounds, offering a more energy-efficient pathway. evitachem.com
Biocatalysis: Employing enzymes to catalyze the synthesis could provide high selectivity under mild conditions, reducing the need for harsh reagents and solvents.
| Method | Typical Reagents | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Reductive Amination | Pyridine-4-carboxaldehyde, Methylamine, NaBH3CN or H2/Pd-C | Good yields, well-established | Development of cheaper, more sustainable catalysts |
| Nucleophilic Substitution | 4-(Chloromethyl)pyridine, Methylamine evitachem.comchemicalbook.com | Direct, often high-yielding | Use of phase-transfer catalysis to improve efficiency evitachem.com |
| Microwave-Assisted Synthesis | As above, with microwave irradiation evitachem.com | Rapid reaction times, high conversion rates evitachem.com | Optimization for scalability and energy efficiency |
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and properties before synthesis. nih.govnih.gov For this compound, which acts as a scaffold, these techniques are critical for guiding the design of derivatives with enhanced biological activity.
Future computational efforts will likely involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of derivatives and their biological activity. mdpi.com This allows for the prediction of potency for newly designed molecules, prioritizing the most promising candidates for synthesis.
Pharmacophore Modeling: By identifying the key structural features of this compound derivatives that are essential for binding to a biological target, pharmacophore models can be used to screen large virtual libraries for new hits. mdpi.com
Molecular Docking: These simulations can predict the binding orientation and affinity of derivatives within the active site of a target protein, such as an enzyme or receptor. This provides insights into the molecular basis of their activity and helps in designing modifications to improve binding. nih.gov
ADMET Prediction: A significant challenge in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). nih.gov Computational models can predict these properties early in the discovery process, helping to filter out compounds likely to fail in later stages. nih.gov
Targeted Drug Discovery and Development Initiatives
The versatility of the this compound structure makes it an attractive starting point for developing drugs against a range of diseases. It is already recognized as a building block for ligands targeting CXCR4 receptors and bacterial riboswitches. Research has also highlighted the potential of the broader aminomethyl-pyridine class in various therapeutic areas.
Key targeted drug discovery initiatives include:
Enzyme Inhibition: A series of novel aminomethyl-pyridines were successfully designed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for type 2 diabetes. nih.gov This demonstrates the potential of the scaffold to be adapted for high-potency enzyme inhibitors.
Central Nervous System (CNS) Disorders: The pyridine (B92270) moiety is a common feature in drugs targeting the CNS. For example, a complex molecule containing a pyridin-yl group was developed as a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), showing efficacy in a preclinical model of Parkinson's disease. nih.gov This suggests that derivatives of this compound could be explored for neurological conditions.
Oncology: The pyridine ring is a key component of many kinase inhibitors used in cancer therapy, such as Imatinib. mdpi.com The this compound scaffold could be elaborated to develop new kinase inhibitors or agents targeting other cancer-related pathways.
| Therapeutic Area | Potential Target | Example/Rationale |
|---|---|---|
| Metabolic Disorders | DPP-4 Enzyme nih.gov | Related aminomethyl-pyridines show nanomolar inhibitory activity. nih.gov |
| Infectious Diseases | Bacterial Riboswitches | The compound is a known building block for ligands targeting these bacterial RNA structures. |
| Neurological Disorders | mGluR5 nih.gov | The pyridine motif is present in modulators for targets relevant to Parkinson's disease. nih.gov |
| Oncology | Tyrosine Kinases mdpi.com | The pyridine ring is a common feature in successful kinase inhibitors like Imatinib. mdpi.com |
Optimization of Production Methods for Commercial Scale-Up
Transitioning from laboratory-scale synthesis to commercial production presents significant challenges, including cost, safety, and scalability. For this compound, which is commercially available primarily as its more stable hydrochloride salt, process optimization is key.
Future research and development in this area must address:
Cost-Effectiveness: Reducing the cost of raw materials, such as pyridine-4-carboxaldehyde and methylamine, and expensive catalysts is crucial for commercial viability. chemicalbook.com
Safety and Environmental Impact: The use of hazardous reagents and solvents must be minimized. For instance, developing routes that avoid highly flammable solvents or toxic reagents is a priority. Patent literature for related compounds highlights the use of high-pressure reactors (autoclaves) and specific bases like potassium hydroxide (B78521) to drive reactions to completion on a larger scale, indicating the need for specialized equipment and safety protocols. google.com
Quality Control: Establishing stringent analytical methods to ensure the purity and consistency of the final product is essential for its use in pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for N-methyl-1-(pyridin-4-yl)methanamine?
The compound is typically synthesized via reductive amination. A general approach involves reacting pyridin-4-ylmethanamine with formaldehyde or methylating agents under reducing conditions. For example, NaBH₄ or NaBH₃CN can be used to reduce the intermediate imine formed between the amine and aldehyde. Solvent choice (e.g., THF or MeOH) and reaction time (12–24 hours) significantly influence yield. Purification often involves filtration to remove salts, followed by solvent evaporation and column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H NMR : Proton signals for the pyridinyl group appear as doublets in the aromatic region (δ 7.3–8.5 ppm), while the methylene (CH₂) and N-methyl groups resonate at δ 3.6–3.7 and δ 2.2–2.3 ppm, respectively .
- ESI-MS : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., 137.1 for the free base).
- Elemental analysis : Validates purity by comparing calculated vs. observed C, H, and N percentages .
Q. What biological targets have been associated with this compound?
The compound and its derivatives are investigated as inhibitors of Leishmania CYP51 and CYP5122A1 enzymes, which are critical for ergosterol biosynthesis in parasites . Structural analogs also show potential anticancer activity by inducing apoptosis via mitochondrial dysfunction .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in reductive amination?
- Catalyst choice : NaBH₄ is cost-effective but may require excess, while NaBH₃CN offers better selectivity in protic solvents.
- Temperature : Conducting reactions at 0°C minimizes side reactions during NaBH₄ addition.
- Solvent drying : Use anhydrous Na₂SO₄ or molecular sieves to remove water, preventing hydrolysis of the imine intermediate .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Comparative assays : Use standardized enzyme inhibition protocols (e.g., IC₅₀ measurements under identical pH and temperature conditions).
- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities. For example, pyridine tautomerism or hydrochloride salt formation can alter activity .
Q. What strategies improve selectivity in structural modifications for target applications?
Q. What challenges arise in interpreting NMR spectra due to tautomerism?
Pyridine derivatives may exhibit tautomerism, causing peak splitting or unexpected coupling patterns. For example, proton exchange between nitrogen atoms can broaden signals. Using deuterated DMSO or CDCl₃ and variable-temperature NMR helps resolve these ambiguities .
Q. What are best practices for purity assessment when byproducts are present?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
